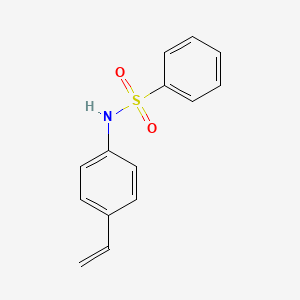
4-Aminosalicylaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminosalicylaldehyde thiosemicarbazone is a compound derived from the reaction of 4-aminosalicylaldehyde with thiosemicarbazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminosalicylaldehyde thiosemicarbazone typically involves the reaction of 4-aminosalicylaldehyde with thiosemicarbazide in an ethanol-water mixture. The reaction is catalyzed by a few drops of acetic acid and is usually carried out at room temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent ratios, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Aminosalicylaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Aminosalicylaldehyde thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to inhibition of enzyme activity or induction of apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Thiochromanone thiosemicarbazone: Exhibits higher cytotoxicity against certain cancer cell lines compared to 4-Aminosalicylaldehyde thiosemicarbazone.
Benzothiazepine thiosemicarbazone: Known for its anti-cancer and anti-microbial activities.
1,1-Dioxo-thiochromanone thiosemicarbazone: Similar in structure but with different pharmacological properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a broad range of biological activities. Its ability to inhibit enzymes and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
Properties
CAS No. |
63992-66-5 |
|---|---|
Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
[(E)-(4-amino-2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4OS/c9-6-2-1-5(7(13)3-6)4-11-12-8(10)14/h1-4,13H,9H2,(H3,10,12,14)/b11-4+ |
InChI Key |
ZGJVBYQLWIVHNM-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)O)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
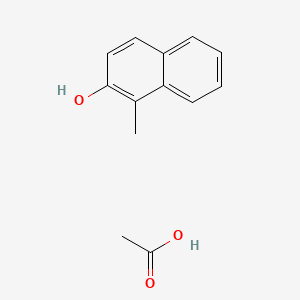
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)

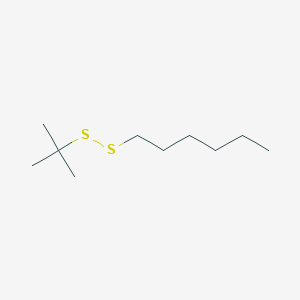
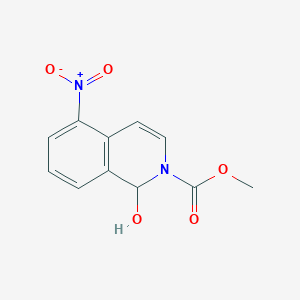
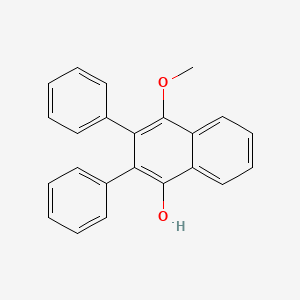
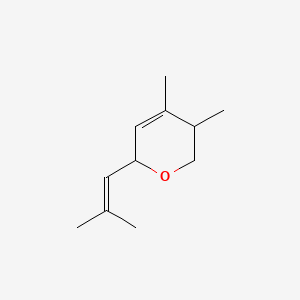
![Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane](/img/structure/B14496001.png)
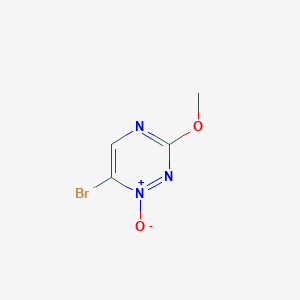
![2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one](/img/structure/B14496012.png)

